3-Acetyloxolane-2,4-dione
Description
3-Acetyloxolane-2,4-dione is a five-membered cyclic diketone derivative of oxolane (tetrahydrofuran) with acetyl substitution at the 3-position. Its core structure features two ketone groups at positions 2 and 4 and a 3-acetyl moiety, which imparts distinct electronic and steric properties. The acetyl group enhances its reactivity in nucleophilic and electrophilic reactions, while the oxolane ring contributes to conformational rigidity .
Properties
IUPAC Name |
3-acetyloxolane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3(7)5-4(8)2-10-6(5)9/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJNKOOYLEGQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937255 | |
| Record name | 3-Acetyloxolane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16690-05-4 | |
| Record name | 3-Acetyltetronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyloxolane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyloxolane-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with a strong alkali and an alcohol under anhydrous conditions. This reaction produces 4-alkoxybicyclo[3.2.1]-3-octen-2-one, which is then hydrolyzed to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This typically includes the use of specific catalysts and controlled reaction environments to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Acetyloxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Acetyloxolane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 3-acetyloxolane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
The following sections compare 3-acetyloxolane-2,4-dione with structurally related heterocyclic diketones, focusing on synthesis, physicochemical properties, and applications.
Thiazolidine-2,4-diones
- Structure : Five-membered ring with sulfur at position 1 and two ketones at positions 2 and 3.
- Synthesis : Prepared via reactions of 2-mercaptocarboxylic acids with alkoxyamines or 1,1'-carbonyldiimidazole (CDI) .
- Reactivity: Undergo acid-catalyzed methanolysis to form cyclic N-hydroxyimines. React with isocyanates (e.g., 3-chlorophenyl isocyanate) to yield substituted derivatives .
- Bioactivity : Thiazolidine-2,4-diones exhibit antidiabetic and antimicrobial activities, attributed to their ability to modulate peroxisome proliferator-activated receptors (PPARs). In contrast, this compound’s bioactivity remains less explored.
Key Differences :
- The sulfur atom in thiazolidine-2,4-dione increases ring polarity compared to the oxygen-based oxolane system.
- Thiazolidine derivatives show broader pharmacological applications due to established PPAR-γ agonism, whereas this compound’s acetyl group may favor reactivity in acyl transfer reactions .
Imidazolidine-2,4-diones
- Structure : Five-membered ring with two nitrogen atoms at positions 1 and 3 and ketones at positions 2 and 4.
- Synthesis: Synthesized via Strecker reactions using amino acids, sodium cyanide, and aryl aldehydes, followed by acid hydrolysis and reaction with phenyl isocyanate .
- Bioactivity : Derivatives like 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) exhibit cardiovascular effects in rats, while others (e.g., IM-3) show central nervous system activity .
- Physicochemical Properties : Melting points range from 70–74% yield, with polarity influenced by aryl substituents.
Key Differences :
- Imidazolidine-2,4-diones possess dual nitrogen atoms, enabling hydrogen bonding and coordination chemistry, unlike the oxygen-only oxolane system.
- The acetyl group in this compound may reduce basicity compared to imidazolidine derivatives, altering solubility and reactivity .
Pyran-2,4-diones
- Structure : Six-membered ring with oxygen at position 1 and ketones at positions 2 and 4.
- Synthesis: Derived from β-enamino-pyran-2,4-diones via C2-symmetrical bis-derivatives linked by alkyl spacers .
- Physicochemical Properties : Exhibits higher dipole moments (e.g., 2a: 7.23 D) compared to oxolane derivatives. DFT calculations reveal polar character and strong intermolecular H···H and O···H interactions in crystals .
- Applications : Used in materials science for their electronic properties and as intermediates in heterocyclic synthesis.
Key Differences :
- The six-membered pyran ring reduces ring strain, enhancing thermal stability.
- Pyran-2,4-diones’ extended conjugation allows for unique optoelectronic applications, whereas this compound’s smaller ring may favor kinetic reactivity .
1-Oxazolidine-2,4-diones
- Structure : Five-membered ring with oxygen at position 1 and nitrogen at position 3, plus ketones at positions 2 and 4.
- Synthesis : Prepared using reagents like N-iodosuccinimide (NIS) and tert-butyldiphenylsilyl (TBDPS) groups .
- Reactivity : Participate in cycloadditions and serve as precursors for antibiotics (e.g., linezolid analogs).
Key Differences :
- The nitrogen atom in oxazolidine-2,4-diones enables diverse functionalization (e.g., sulfonamide formation), unlike the acetyl-substituted oxolane derivative.
- Oxazolidine derivatives are clinically validated (e.g., antimicrobials), whereas this compound’s applications are primarily exploratory .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
